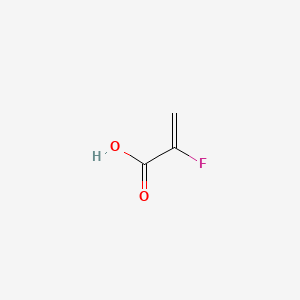

2-Fluoroacrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCFGHUTYSLISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902405 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-99-9 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEP1A791CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluoroacrylic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-fluoroacrylic acid (2-FAA), a versatile fluorinated monomer with significant applications in polymer science and pharmaceutical development. We will delve into its unique chemical structure, physicochemical properties, reactivity, synthesis, and key applications, offering field-proven insights for its practical use.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: 2-fluoroprop-2-enoic acid) is a derivative of acrylic acid where a fluorine atom replaces the hydrogen on the α-carbon.[1][2] This single atomic substitution has a profound impact on the molecule's electronic properties and reactivity.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect (-I effect). This effect polarizes the molecule, influencing the acidity of the carboxylic acid group and the reactivity of the carbon-carbon double bond. The presence of fluorine can significantly alter the properties of polymers derived from this monomer, often enhancing thermal stability and chemical resistance.[3]

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 430-99-9 | [1][4] |

| Molecular Formula | C₃H₃FO₂ | [1][5][6][7] |

| Molecular Weight | 90.05 g/mol | [1][5][6][7] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 52 °C | [5] |

| Boiling Point | 152-154 °C (at 760 mmHg) | [3] |

| pKa | 2.68 (at 25°C) | [3] |

| Solubility | Miscible with polar solvents | [3] |

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are typical spectroscopic data.

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts are observed for the vinyl protons and the acidic proton of the carboxylic acid. Typical signals include multiplets for the two non-equivalent vinyl protons (δ 5.17-5.62 and δ 5.62-6.07) and a singlet for the carboxylic acid proton (δ 7.20-7.45).[8][9]

-

¹⁹F NMR (400 MHz, CDCl₃): A characteristic signal for the fluorine atom is observed, typically as a doublet of doublets. A representative chemical shift is around -118.55 ppm.[8][9][10]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the carboxylic acid group and the fluorine-substituted alkene.

-

Polymerization: 2-FAA is a valuable monomer for creating fluorinated polyacrylates.[3][11] The resulting polymers often exhibit enhanced properties compared to their non-fluorinated analogs, such as increased thermal stability and chemical resistance.[3] The polymerization can be initiated using standard methods for acrylic monomers.

-

Esterification: The carboxylic acid group can readily undergo esterification with various alcohols in the presence of an acid catalyst to produce 2-fluoroacrylate esters.[8][10] These esters, such as methyl 2-fluoroacrylate, are also important monomers and intermediates in organic synthesis.[12][13]

-

Nucleophilic Addition: The electron-withdrawing fluorine atom makes the β-carbon of the double bond susceptible to nucleophilic attack, a key feature in its synthetic applications.

Below is a diagram illustrating the key reactive sites of this compound.

Caption: Key reactive sites of this compound.

Synthesis Protocol: Oxidation of 2-Fluoroacrolein

One common method for synthesizing this compound is the oxidation of 2-fluoroacrolein. The following protocol is adapted from a patented procedure.[8]

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory with appropriate safety measures.

Materials:

-

2-Fluoroacrolein

-

Ferric chloride (FeCl₃)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Ethyl acetate

-

n-Heptane

-

Water (deionized)

Equipment:

-

Four-necked flask (250 mL)

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL four-necked flask, combine 8.89 g (0.12 mol) of 2-fluoroacrolein and 0.89 g (5.5 mmol) of ferric chloride.[8]

-

Temperature Control: Begin stirring the mixture and maintain a constant temperature of 30 °C.[8]

-

Oxidant Addition: Slowly add 40.8 g (0.36 mol) of 30% hydrogen peroxide solution dropwise to the reaction mixture.[8]

-

Reaction: After the addition is complete, continue stirring the mixture at 30 °C for 2 hours.[8]

-

Extraction: Add 20 g of ethyl acetate to the flask and transfer the contents to a separatory funnel for extraction.[8]

-

Washing: Wash the organic phase with water.[8]

-

Concentration: Concentrate the organic phase until dry using a rotary evaporator to obtain the crude this compound product.[8]

-

Crystallization: Crystallize the crude product from 10 g of n-heptane to yield the purified this compound.[8]

The expected yield for this process is approximately 90%.[8]

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable building block in several advanced applications.

Polymer Science

This compound is a key monomer in the synthesis of specialty fluorinated polymers.[14][15] These polymers are utilized in high-performance applications such as:

-

Weather-resistant coatings: Copolymers containing 2-FAA exhibit exceptional UV stability.[3]

-

Adhesives and sealants: The fluorine content enhances chemical resistance and durability.[14]

-

Fuel cell membranes: Sulfonated copolymers have shown promise in high-temperature proton-exchange membrane (PEM) fuel cells.[3]

Drug Development and Pharmaceuticals

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. This compound serves as a versatile building block in this context.[3][12]

-

Antiviral Drug Synthesis: It is a critical component in the synthesis of neuraminidase inhibitors, such as fluorinated derivatives of oseltamivir, leading to improved bioavailability.[3]

-

Targeted Drug Delivery: Functionalized derivatives of 2-FAA can form pH-responsive polymers for targeted chemotherapy.[3] The fluorine atoms also offer the potential for ¹⁹F magnetic resonance imaging (MRI) compatibility in theranostic nanoparticles.[3]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5][16] It may also be corrosive to metals.[5][16]

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation.[16]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][16]

-

Keep containers securely sealed when not in use.[16]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

In Case of Exposure:

-

Skin or hair contact: Immediately flush with large amounts of water and remove contaminated clothing.[4][16]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

In all cases of exposure, seek immediate medical attention.[4][16]

Conclusion

This compound is a highly functionalized monomer with a unique combination of properties conferred by the α-fluorine substituent. Its utility in creating advanced polymers with enhanced stability and its role as a key building block in pharmaceutical research underscore its importance. A thorough understanding of its reactivity, synthesis, and handling is essential for harnessing its full potential in scientific and industrial applications.

References

- Google Patents.

-

Zhishang Bio. This compound CAS 430-99-9. [Link]

-

CAS Common Chemistry. Methyl 2-fluoro-2-propenoate. [Link]

-

European Patent Office. METHOD FOR PREPARING 2-FLUOROACRYLATE - EP 3647304 B1. [Link]

- Google Patents.

-

European Patent Office. METHOD FOR PREPARING 2-FLUOROACRYLATE - EP 3647304 A1. [Link]

-

National Center for Biotechnology Information. This compound | C3H3FO2 | CID 2782523 - PubChem. [Link]

- Google Patents.

-

SpectraBase. 2-FLUOROACRYLIC-ACID-FLUORIDE - Optional[19F NMR] - Chemical Shifts. [Link]

-

precisionFDA. This compound. [Link]

-

ResearchGate. α-Fluoroacrylates: synthesis, properties and use. [Link]

-

New Haven Pharma. This compound. [Link]

Sources

- 1. This compound | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 430-99-9 [sigmaaldrich.com]

- 3. zhishangbio.com [zhishangbio.com]

- 4. aksci.com [aksci.com]

- 5. This compound | 430-99-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. GSRS [precision.fda.gov]

- 8. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. This compound | 430-99-9 [chemicalbook.com]

- 12. CAS 2343-89-7: Methyl 2-fluoro-2-propenoate | CymitQuimica [cymitquimica.com]

- 13. METHYL 2-FLUOROACRYLATE | 2343-89-7 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound | New Haven Pharma [newhavenpharma.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Fluoroacrylic Acid Monomer

Introduction: The Strategic Importance of 2-Fluoroacrylic Acid

This compound (2-FAA) is a pivotal monomer in the development of advanced functional polymers and a valuable building block in medicinal and agrochemical research. The incorporation of a fluorine atom at the α-position of the acrylic acid backbone imparts unique physicochemical properties to the resulting materials, including enhanced thermal stability, chemical resistance, and altered electronic characteristics.[1] These attributes make poly(this compound) and its copolymers highly sought after for applications ranging from high-performance coatings and adhesives to specialized membranes and drug delivery vehicles.[2] In medicinal chemistry, the 2-fluoroacrylate moiety serves as a bioisostere for other functional groups and can be instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1]

This guide provides a comprehensive overview of two robust and laboratory-scalable synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of procedural steps, this document delves into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

PART 1: A Comparative Analysis of Synthetic Strategies

The choice of a synthetic route is often a balance of factors including the availability and cost of starting materials, the complexity of the experimental setup, scalability, and the desired purity of the final product. Below is a comparative summary of the two primary methods detailed in this guide.

| Metric | Route 1: Oxidation of 2-Fluoroacrolein | Route 2: Multi-step Synthesis from a Vinyl Ether |

| Starting Material | 2-Fluoroacrolein | Vinyl ether, Dichlorofluoromethane |

| Number of Steps | 1 | 3 |

| Estimated Overall Yield | 85-95% | 60-75% |

| Key Advantages | High-yielding final step, direct conversion. | Readily available and inexpensive starting materials. |

| Key Challenges | Availability and stability of 2-fluoroacrolein. | Multiple synthetic steps, handling of gaseous reagents. |

| Scalability | Moderate, limited by 2-fluoroacrolein supply. | Potentially more scalable due to common starting materials. |

| Safety Considerations | 2-Fluoroacrolein is a lachrymator and toxic. | Handling of dichlorofluoromethane (a gas) requires specialized equipment. |

PART 2: Synthetic Route 1: Oxidation of 2-Fluoroacrolein

This approach represents a direct and efficient conversion of a commercially available, albeit specialized, starting material to the desired product. Two common oxidation protocols are presented below.

Method 1A: Baeyer-Villiger-type Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method employs a peroxy acid to effect the oxidation of the aldehyde to a carboxylic acid. The reaction is mechanistically analogous to the well-established Baeyer-Villiger oxidation of ketones.

The reaction proceeds via the nucleophilic attack of the peroxy acid on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as the Criegee intermediate. A subsequent concerted rearrangement, involving the migration of the aldehydic hydrogen to the adjacent oxygen atom and the departure of the meta-chlorobenzoic acid leaving group, yields the carboxylic acid. The high migratory aptitude of the hydrogen atom ensures the selective formation of the carboxylic acid over other potential rearrangement products.

Caption: Baeyer-Villiger-type oxidation of 2-fluoroacrolein.

-

Reaction Setup: In a 250 mL four-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 2-fluoroacrylaldehyde (8.89 g, 0.12 mol) and dichloromethane (30 g).

-

Reagent Addition: While stirring, add a solution of m-CPBA (26 g, 0.15 mol) in dichloromethane. Maintain the reaction temperature at 20 °C.

-

Reaction Monitoring: Stir the reaction mixture at 20 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to approximately 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. Recrystallize the crude product from n-heptane (10 g) to obtain the purified product. A typical yield is around 92%.[3]

Method 1B: Oxidation with Hydrogen Peroxide and an Iron Catalyst

This method offers a more cost-effective and "greener" alternative to peroxy acids, utilizing hydrogen peroxide as the terminal oxidant in the presence of a catalytic amount of an iron salt.

The reaction is believed to proceed through a free-radical mechanism. The iron(II) catalyst reacts with hydrogen peroxide to generate hydroxyl radicals (•OH) via the Fenton reaction. The highly reactive hydroxyl radical can then abstract the aldehydic hydrogen from 2-fluoroacrolein, generating an acyl radical. This acyl radical can then react with another molecule of hydrogen peroxide or a hydroxyl radical to form a peroxy acid intermediate, which subsequently rearranges to the carboxylic acid. Alternatively, the acyl radical can be oxidized by iron(III) to an acyl cation, which is then hydrated to the carboxylic acid.

Caption: Fenton-type oxidation of 2-fluoroacrolein.

-

Reaction Setup: In a 250 mL four-necked flask, mix 2-fluoroacrolein (8.89 g, 0.12 mol) and ferric chloride (0.89 g, 5.5 mmol).

-

Reagent Addition: Warm the mixture to 30 °C and add a 30% hydrogen peroxide solution (40.8 g, 0.36 mol) dropwise.

-

Reaction Monitoring: Stir the mixture for 2 hours while maintaining the temperature.

-

Workup: After the reaction is complete, add ethyl acetate (20 g) for extraction. Wash the organic phase with water.

-

Isolation and Purification: Concentrate the organic phase until dry to obtain the crude this compound. Recrystallize the crude product from n-heptane (10 g) to yield the final product. A typical yield is around 90%.[4]

PART 3: Synthetic Route 2: A Multi-step Synthesis from a Vinyl Ether

This route builds the this compound molecule from more fundamental and readily available starting materials. It involves the formation of a cyclopropane intermediate, followed by ring-opening and oxidation.

Step 1: Synthesis of 2-Alkoxy-1-chloro-1-fluorocyclopropane

This step involves the [1+2] cycloaddition of a difluorocarbene precursor to a vinyl ether.

Dichlorofluoromethane, in the presence of a strong base like sodium hydroxide, undergoes α-elimination to generate chlorofluorocarbene (:CClF). This highly reactive carbene then undergoes a concerted [1+2] cycloaddition reaction with the electron-rich double bond of the vinyl ether to form the cyclopropane ring.

Caption: Formation of the cyclopropane intermediate.

-

Reaction Setup: Into a 500 mL four-necked flask under a nitrogen atmosphere, add water (42.8 g, 2.38 mol), sodium hydroxide (42.8 g, 1.07 mol), vinyl butyl ether (20 g, 0.2 mol), and toluene (49.2 g, 0.58 mol).

-

Reagent Addition: Heat the mixture to 40 °C and add dichlorofluoromethane (27.79 g, 0.27 mol) dropwise.

-

Reaction: React the mixture for 12 hours at the maintained temperature.

-

Workup and Isolation: Separate the layers and distill the organic phase under reduced pressure to recover the solvent. Further distillation at a higher temperature gives the product, 2-butoxy-1-chloro-1-fluorocyclopropane, with a purity of 98% and a yield of 96%.

Step 2: Hydrolysis to 2-Fluoroacrolein

The cyclopropane intermediate is then hydrolyzed under acidic conditions to yield 2-fluoroacrolein.

The acid-catalyzed ring-opening of the cyclopropane is initiated by the protonation of the ether oxygen. This is followed by the cleavage of a carbon-oxygen bond to form a carbocation. The strain in the three-membered ring facilitates this opening. The resulting carbocation undergoes rearrangement and elimination of the chlorine and alkoxy group to form the more stable α,β-unsaturated aldehyde, 2-fluoroacrolein.

Step 3: Oxidation to this compound

The 2-fluoroacrolein generated in the previous step can then be oxidized to this compound using either of the methods described in PART 2 .

PART 4: Product Characterization and Quality Control: A Self-Validating System

Ensuring the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a robust method for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the olefinic region corresponding to the two vinyl protons. These signals will appear as doublets of doublets due to coupling with each other and with the fluorine atom. A broad singlet corresponding to the carboxylic acid proton will also be observed.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, typically a doublet of doublets, due to coupling with the two vinyl protons. The chemical shift is characteristic of a fluorine atom attached to a double bond.

| ¹H NMR (400 MHz, CDCl₃) | ¹⁹F NMR (400 MHz, CDCl₃) |

| δ 5.62-5.17 (m, 1H) | δ -118.55 (dd, 1F) |

| δ 6.07-5.62 (m, 1H) | |

| δ 7.45-7.20 (s, 1H) |

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C=C Stretch: An absorption in the region of 1640-1620 cm⁻¹ indicates the presence of the carbon-carbon double bond.

-

C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ region is indicative of the carbon-fluorine bond.

PART 5: Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Conclusion

This guide has detailed two reliable and well-documented laboratory-scale syntheses of this compound. The choice between the direct oxidation of 2-fluoroacrolein and the multi-step synthesis from a vinyl ether will depend on the specific resources and requirements of the laboratory. By understanding the mechanistic principles behind each reaction, researchers can not only successfully replicate these procedures but also adapt and optimize them for their specific needs. The provided characterization data and safety protocols further equip scientists with the necessary tools for the safe and effective production of this valuable monomer.

References

- Google Patents. (n.d.). JP6880249B2 - Method for producing 2-fluoroacrylate.

-

Zhishang Bio. (n.d.). This compound CAS 430-99-9. Retrieved from [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. Selective hydrodeoxygenation of α, β-unsaturated carbonyl compounds to alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Selective synthesis of α,β-unsaturated aldehydes from allylic alcohols using oxidatively supplied hydrogen peroxide from electrochemical two-electron water oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-Depth Technical Guide to 2-Fluoroacrylic Acid (CAS 430-99-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Fluorinated Building Block

2-Fluoroacrylic acid (2-FAA), a fluorinated derivative of acrylic acid, stands as a versatile monomer and synthetic intermediate with significant implications for materials science and pharmaceutical development. The strategic incorporation of a fluorine atom at the α-position of the acrylic acid backbone imparts unique electronic properties, profoundly influencing its reactivity and the characteristics of its polymeric derivatives. This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties to detailed synthetic and polymerization protocols, and its burgeoning applications. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a cohesive narrative grounded in mechanistic understanding and practical insights to empower researchers in harnessing the full potential of this intriguing molecule.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's intrinsic properties is the bedrock of its effective application. This section delineates the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

Contrary to some initial reports that describe it as a liquid, this compound is a solid at room temperature.[1][2][3][4] This crystalline compound presents as a white to light yellow powder.[5] The presence of the highly electronegative fluorine atom significantly influences its physical properties compared to its non-fluorinated analog, acrylic acid.

| Property | Value | Source(s) |

| CAS Number | 430-99-9 | [6] |

| Molecular Formula | C₃H₃FO₂ | [6][7] |

| Molecular Weight | 90.05 g/mol | [7][8] |

| Physical State | Solid at 20°C | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 51-52 °C | [1][4][9] |

| Boiling Point | 152-154 °C at 760 mmHg | [10] |

| Density | 1.233 g/cm³ | [11] |

| Vapor Pressure | 0.397 mmHg at 25°C | [11] |

| pKa | 2.68 at 25°C | [10] |

| Flash Point | 63.5 °C | [11] |

| Solubility | Highly soluble in water and miscible with polar organic solvents.[7][10][12] |

Spectroscopic Data for Structural Elucidation

Accurate structural confirmation is paramount in chemical research. The following section provides key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by two multiplets in the vinyl region and a broad singlet for the carboxylic acid proton.

-

δ 5.62-5.17 (m, 1H)

-

δ 6.07-5.62 (m, 1H)

-

δ 7.45-7.20 (s, 1H)[13]

-

-

¹⁹F NMR (400 MHz, CDCl₃): The fluorine NMR spectrum shows a doublet of doublets, indicative of coupling to the geminal and cis/trans vinyl protons.

-

δ -118.55 (dd, 1F)[13]

-

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorptions for the carboxylic acid and alkene functional groups. A representative FT-IR spectrum can be found at ChemicalBook.[14] Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl group, expected around 1700 cm⁻¹.

-

A C=C stretch from the alkene, typically around 1640 cm⁻¹.

-

A strong C-F stretch, which can vary but is often found in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak at m/z 90. Fragmentation patterns would likely involve the loss of the carboxyl group (M-45) and other characteristic fragments.[4][15][16][17][18][19]

Section 2: Synthesis and Reactivity

The synthetic accessibility and reactivity profile of this compound are critical considerations for its utilization.

Synthetic Pathways

Several synthetic routes to this compound have been reported, primarily in patent literature. A common and effective method involves the oxidation of 2-fluoroacrolein.

Workflow for the Synthesis of this compound from 2-Fluoroacrolein:

Figure 1: General workflow for the synthesis of this compound via oxidation.

Detailed Synthetic Protocol (Example using m-CPBA): [20]

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-fluoroacrylaldehyde (8.89 g, 0.12 mol) and dichloromethane (30 g).

-

Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (26 g, 0.15 mol).

-

Reaction Conditions: Maintain the reaction mixture at 20 °C with continuous stirring for 2 hours.

-

Workup: After the reaction is complete, cool the mixture to approximately 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purification: Recrystallize the crude product from n-heptane (10 g) to obtain purified this compound. This method has been reported to yield up to 92% of the final product.[20]

Reactivity Profile

The reactivity of this compound is dominated by the interplay between the electron-withdrawing fluorine atom and the electron-rich double bond and carboxylic acid functionality.

-

Polymerization: The vinyl group readily undergoes free-radical polymerization and copolymerization, which is the most significant aspect of its reactivity and is discussed in detail in Section 3.

-

Michael Addition: The electron-deficient nature of the double bond, enhanced by the adjacent fluorine and carbonyl groups, makes this compound and its esters susceptible to Michael addition reactions with various nucleophiles.[7][18][21][22] This provides a pathway for the synthesis of a variety of functionalized propanoic acid derivatives.

-

Esterification: The carboxylic acid group can undergo standard esterification reactions with alcohols under acidic catalysis to produce 2-fluoroacrylate esters. These esters are often the monomers of choice for specific polymerization applications.[13]

-

Diels-Alder Reactions: As a dienophile, this compound can participate in Diels-Alder reactions, offering a route to cyclic and bicyclic fluorinated compounds.

Section 3: Polymerization and Applications in Materials Science

The ability of this compound to form polymers with unique properties is a cornerstone of its utility. The presence of fluorine in the polymer backbone imparts enhanced thermal stability, chemical resistance, and hydrophobicity.[5]

Free-Radical Polymerization

This compound and its esters can be polymerized via free-radical mechanisms, typically initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or peroxides.[23][24]

General Workflow for Free-Radical Polymerization:

Figure 2: General workflow for the free-radical polymerization of this compound.

Exemplary Protocol for Radical Homopolymerization:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound in a suitable solvent (e.g., tetrahydrofuran, DMF).[27]

-

Inert Atmosphere: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiator Addition: Add a free-radical initiator such as AIBN (typically 0.1-1 mol% relative to the monomer).

-

Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) and maintain for several hours.

-

Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane or methanol).

-

Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Copolymerization

This compound and its esters can be copolymerized with a wide range of other vinyl monomers to tailor the properties of the resulting polymer. For instance, copolymerization with methyl methacrylate or styrene can be used to create materials with specific refractive indices, surface energies, and mechanical properties.[11][28][29]

Applications of Poly(this compound) and its Copolymers

The unique properties of polymers derived from this compound make them suitable for a variety of high-performance applications:

-

High-Performance Coatings: The thermal stability and hydrophobicity imparted by the fluorine content make these polymers excellent candidates for protective and low-surface-energy coatings.[5]

-

Optical Materials: Fluorinated polymers often exhibit low refractive indices and good optical clarity, making them suitable for applications in optical fibers and devices.[23][30]

-

Biomedical Materials: The biocompatibility and tunable properties of poly(acrylic acid)-based hydrogels make them promising for applications in tissue engineering and drug delivery.[9][31][32][33] The introduction of fluorine can further modify the properties of these materials for specific biomedical uses.

Section 4: Relevance in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable building block in this context.

Synthesis of Patiromer

A prominent example of the application of a 2-fluoroacrylate in drug development is the synthesis of Patiromer, a potassium-binding polymer used for the treatment of hyperkalemia.[1][25] Patiromer is a cross-linked polymer of this compound, divinylbenzene, and 1,7-octadiene.[1] The synthesis involves the suspension polymerization of methyl-2-fluoroacrylate with the cross-linking agents, followed by hydrolysis of the methyl ester groups to the active carboxylic acid form.[5][13][25][34]

Simplified Patiromer Synthesis Pathway:

Figure 3: Simplified reaction scheme for the synthesis of Patiromer.

The fluorine substituent in Patiromer lowers the pKa of the carboxylic acid groups, which enhances the potassium-binding capacity at physiological pH.[25]

Other Potential Medicinal Chemistry Applications

Beyond Patiromer, this compound and its derivatives are being explored as intermediates in the synthesis of other biologically active molecules. The unique electronic and steric properties of the fluoroacrylate moiety can be leveraged to design novel enzyme inhibitors, receptor ligands, and other therapeutic agents.[5]

Section 5: Safety, Handling, and Toxicology

As with any reactive chemical, proper handling and safety precautions are essential when working with this compound.

Hazard Identification

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[8][24] It may also be harmful if swallowed or inhaled.[30]

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage |

| H290 | May be corrosive to metals |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[4]

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable container for disposal.

Toxicological Profile

Detailed toxicological data for this compound is limited. However, based on its corrosive nature, it should be handled with extreme care to avoid contact with skin, eyes, and mucous membranes. In case of exposure, immediate and thorough flushing with water is recommended, and medical attention should be sought.

Conclusion

This compound is a valuable and versatile fluorinated building block with a growing range of applications in materials science and drug development. Its unique physicochemical properties, conferred by the α-fluorine substituent, enable the synthesis of polymers with enhanced thermal stability, chemical resistance, and specific surface properties. The successful development of the drug Patiromer underscores the potential of this monomer in creating functional polymers for biomedical applications. As research in fluorinated materials and pharmaceuticals continues to expand, a thorough understanding of the synthesis, reactivity, and handling of this compound will be crucial for unlocking its full potential. This guide provides a solid foundation for researchers to confidently and effectively incorporate this promising compound into their scientific endeavors.

References

- Patiromer - New Drug Approvals. (2016, February 7).

-

Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia. (2016, February 7). PubMed Central. Retrieved from [Link]

- Process for preparation of patiromer. (n.d.). Google Patents.

- Process for the synthesis of patiromer. (2017, June 29). Google Patents.

-

Radical Homopolymerization of 2-trifluoromethacrylic acid. (2012, March 27). ResearchGate. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

This compound CAS 430-99-9. (2025, February 20). Zhishang Bio. Retrieved from [Link]

-

Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

First radical homopolymerisation of 2-trifluoromethacrylic acid in water and study of the degradation of the resulting homopolymers. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Organo-catalyzed Michael Addition of 2-Fluoro-2-arylacetonitriles. (2025, June 8). ResearchGate. Retrieved from [Link]

-

Synthesis and Polymerization of Methyl α-Fluroacrylate. (n.d.). ACS Publications. Retrieved from [Link]

-

Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. (2022, March 21). PMC - NIH. Retrieved from [Link]

- Preparation of substituted this compound derivatives. (n.d.). Google Patents.

-

Methyl 2-fluoroacrylate. (n.d.). Wikipedia. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved from [Link]

-

Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]

-

Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Retrieved from [Link]

-

Effect of Solvent Quality on the Solution Properties of Assemblies of Partially Fluorinated Amphiphilic Diblock Copolymers. (2012, October 17). Sci-Hub. Retrieved from [Link]

-

This compound | C3H3FO2 | CID 2782523. (n.d.). PubChem - NIH. Retrieved from [Link]

-

What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? (2025, September 5). YouTube. Retrieved from [Link]

-

Acrylic Acid. (n.d.). Solubility of Things. Retrieved from [Link]

-

Polymer Solubility Index. (n.d.). Jordi Labs. Retrieved from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Graft Copolymerization of Methacrylic Acid, Acrylic Acid and Methyl Acrylate onto Styrene–Butadiene Block Copolymer. (n.d.). e-Publications@Marquette. Retrieved from [Link]

-

Acrylic acid-methyl methacrylate copolymer for oral prolonged drug release. (n.d.). PubMed. Retrieved from [Link]

-

Versatile Biodegradable Poly(acrylic acid)-Based Hydrogels Infiltrated in Porous Titanium Implants to Improve the Biofunctional Performance. (n.d.). PMC - NIH. Retrieved from [Link]

- Process for preparation of 2-fluoroacrylic esters. (n.d.). Google Patents.

-

Hydrophobically Functionalized Poly(Acrylic Acid) Comprising the Ester-Type Labile Spacer: Synthesis and Self-Organization in Water. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. First radical homopolymerisation of 2-trifluoromethacrylic acid in water and study of the degradation of the resulting homopolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buy this compound | 430-99-9 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. This compound | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. scite.ai [scite.ai]

- 14. 2-(Trifluoromethyl)acrylic acid(381-98-6) 13C NMR spectrum [chemicalbook.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. scienceready.com.au [scienceready.com.au]

- 18. Michael Addition [organic-chemistry.org]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. This compound | 430-99-9 [chemicalbook.com]

- 21. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. CA2765897A1 - Preparation of substituted this compound derivatives - Google Patents [patents.google.com]

- 24. google.com [google.com]

- 25. First radical homopolymerisation of 2-trifluoromethacrylic acid in water and study of the degradation of the resulting homopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. EP2444389B1 - Process for preparation of 2-fluoroacrylic esters - Google Patents [patents.google.com]

- 28. epublications.marquette.edu [epublications.marquette.edu]

- 29. Acrylic acid-methyl methacrylate copolymer for oral prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]

- 31. natur.cuni.cz [natur.cuni.cz]

- 32. Versatile Biodegradable Poly(acrylic acid)-Based Hydrogels Infiltrated in Porous Titanium Implants to Improve the Biofunctional Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. pubs.acs.org [pubs.acs.org]

Physical properties of 2-Fluoroacrylic acid

An In-depth Technical Guide to the Physical Properties of 2-Fluoroacrylic Acid

Introduction

This compound (2-FAA), with the CAS number 430-99-9, is a fluorinated derivative of acrylic acid that serves as a critical building block in advanced materials science and medicinal chemistry.[1] The strategic placement of a fluorine atom at the alpha-position of the acrylic acid framework significantly modifies its electronic properties, reactivity, and the characteristics of the resulting polymers.[1][2] This alteration enhances thermal stability, hydrophobicity, and metabolic stability in derivative compounds, making 2-FAA a valuable monomer for synthesizing high-performance fluorinated polymers and a key intermediate for novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure of this compound is fundamental to appreciating its chemical behavior and reactivity. The presence of the highly electronegative fluorine atom on the same carbon as the double bond creates a unique electronic environment that governs its physical properties.

The molecule exhibits a planar geometry around the sp² hybridized carbons of the double bond.[2] The fluorine atom's strong inductive effect influences the acidity of the carboxylic acid group and the reactivity of the vinyl group in polymerization and addition reactions.

Caption: Molecular structure of this compound (C₃H₃FO₂).

Core Physicochemical Properties

The physical properties of this compound are well-documented and consistently reported across various chemical suppliers and databases. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 90.05 g/mol | [2][3][4][5] |

| Appearance | White to light yellow crystalline powder/solid | [2][6] |

| Melting Point | 51.5 °C (some sources report 51-52°C) | [2][5][7][8] |

| Boiling Point | 181.3 ± 10.0 °C at 760 mmHg | [2][4][6][7][8] |

| Density | 1.233 ± 0.06 g/cm³ | [2][4][6][7][8] |

| pKa | 2.55 - 2.68 at 25°C | [1][4][6][9] |

| Flash Point | 63.5 °C | [2][7][8][9] |

| Vapor Pressure | 0.397 mmHg at 25°C | [8][9][10] |

| Solubility | Highly soluble in water (calculated 673 g/L at 25°C); Miscible with polar solvents. | [1][2] |

Discussion of Properties:

-

Melting and Boiling Points: The melting point of 51.5°C indicates that 2-FAA is a solid at standard room temperature, reflecting moderate intermolecular forces in its crystalline state.[2] The relatively high boiling point is attributed to hydrogen bonding through the carboxylic acid group and dipole-dipole interactions enhanced by the polar carbon-fluorine bond.

-

Density: The density of approximately 1.233 g/cm³ is higher than its non-fluorinated counterpart, acrylic acid (~1.05 g/cm³). This is a direct consequence of the fluorine atom's high atomic mass relative to its atomic volume.[2]

-

Acidity (pKa): With a pKa around 2.55, this compound is a significantly stronger acid than acrylic acid (pKa ≈ 4.25). This increased acidity is a classic example of the inductive effect, where the electronegative fluorine atom withdraws electron density from the carboxylate group, stabilizing the conjugate base and facilitating proton dissociation.

-

Solubility: High water solubility is expected due to the polar carboxylic acid group, which can readily form hydrogen bonds with water molecules.[1][2]

Spectroscopic Characterization and Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful due to the presence of the ¹⁹F nucleus.

¹H and ¹⁹F NMR Data: Patent literature provides characteristic NMR shifts for this compound dissolved in deuterated chloroform (CDCl₃).[11][12][13]

-

¹H NMR (400 MHz, CDCl₃): δ 7.20-7.45 (s, 1H, -COOH), 5.62-6.07 (m, 1H, C=CH₂), 5.17-5.62 (m, 1H, C=CH₂)[11][12][13]

The multiplicity (m, multiplet; dd, doublet of doublets) of the proton and fluorine signals arises from complex spin-spin coupling between the vinyl protons and the fluorine atom across the double bond (geminal and cis/trans H-F couplings).

Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a self-validating system for obtaining high-quality ¹H and ¹⁹F NMR spectra, crucial for structural verification.

Causality and Experimental Choice:

-

Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. However, for compounds with exchangeable protons (like the -COOH proton of 2-FAA), solvents like DMSO-d₆ may be used to observe the acid proton more clearly.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR. For ¹⁹F NMR, an external standard like CFCl₃ or a secondary standard is often used.

-

¹⁹F-Centric Approach: Given the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, it serves as an excellent spectroscopic probe.[14][15][16] A ¹⁹F-centered analysis can provide unambiguous structural information even in complex mixtures.[14][15][16]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Spectrometer Setup: Tune and shim the spectrometer for the specific probe and solvent to ensure high magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width encompasses all expected signals (typically 0-12 ppm).

-

¹⁹F Spectrum Acquisition: Switch the spectrometer to the ¹⁹F nucleus frequency. Acquire a one-dimensional fluorine spectrum. The spectral width should be wide enough to capture the signal (e.g., +50 to -250 ppm). Proton decoupling is often employed to simplify the spectrum, though a coupled spectrum provides valuable J-coupling information.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Data Analysis: Calibrate the spectra using the solvent residual peak (for ¹H) or the reference standard (for ¹⁹F). Integrate the signals to determine proton ratios and analyze coupling patterns to confirm the structure.

Caption: Diagram of the Thiele tube apparatus for boiling point measurement.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

-

Thermal Stability: The compound is heat-sensitive. Recommended storage is at refrigerated temperatures, typically 2-8°C or under -20°C for long-term stability. [2][4][6][9][17]* Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential polymerization or degradation. [2][17]* Reactivity: As an acid, it is corrosive and will react with bases. It should be stored away from incompatible materials. [18]The vinyl group is susceptible to polymerization, which can be initiated by heat, light, or contaminants.

Safety and Handling

This compound is a corrosive substance that requires careful handling to ensure laboratory safety.

-

GHS Classification: It is classified as causing severe skin burns and eye damage (H314). [3][8][19]It may also be corrosive to metals (H290). [18]* Pictograms: The primary GHS pictogram is the "Corrosion" symbol (GHS05). [3][4]* Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat (P280). [20] * Handling: Use in a well-ventilated area or a chemical fume hood. Do not breathe dust or mists (P260). [8]Wash hands thoroughly after handling (P264). [8] * First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor (P305 + P351 + P338 + P310). * First Aid (Skin): If on skin, take off immediately all contaminated clothing. Rinse skin with water. [18] * Storage: Store locked up (P405) in a corrosive-resistant container (P406). [8]

-

Conclusion

This compound is a specialty chemical whose unique physical properties are a direct result of its fluorinated structure. Its solid state at room temperature, distinct melting and boiling points, high density, and pronounced acidity are all defining characteristics. A thorough understanding of these properties, coupled with precise analytical characterization via NMR and adherence to strict safety and storage protocols, is paramount for its successful application in the synthesis of advanced polymers and in the intricate pathways of drug discovery and development.

References

- Smolecule. (n.d.). Buy this compound | 430-99-9.

- Zhishang Bio. (2025, February 20). This compound CAS 430-99-9.

-

iChemical. (n.d.). This compound, CAS No. 430-99-9. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound | 430-99-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Apollo Scientific. (2022, May 16). This compound Safety Data Sheet.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Google Patents. (n.d.). JP6880249B2 - Method for producing 2-fluoroacrylate.

-

National Center for Biotechnology Information. (n.d.). 2-Fluoroacrylate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2019, January 3). EP 3647304 B1 - METHOD FOR PREPARING 2-FLUOROACRYLATE.

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

- Google Patents. (2018, January 11). EP 3647304 A1 - METHOD FOR PREPARING 2-FLUOROACRYLATE.

- Google Patents. (n.d.). EP2444389B1 - Process for preparation of 2-fluoroacrylic esters.

- Gerig, J. T. (2001, July). Fluorine NMR. Retrieved from University of California, Santa Barbara Website.

-

National Center for Biotechnology Information. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

- University of Edinburgh Research Explorer. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

MDPI. (n.d.). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Nazare, V. (n.d.). Determination of Boiling Point (B.P).

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

Sources

- 1. zhishangbio.com [zhishangbio.com]

- 2. Buy this compound | 430-99-9 [smolecule.com]

- 3. This compound | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 430-99-9 [chemicalbook.com]

- 5. This compound | 430-99-9 | INDOFINE Chemical Company [indofinechemical.com]

- 6. This compound CAS#: 430-99-9 [m.chemicalbook.com]

- 7. This compound, CAS No. 430-99-9 - iChemical [ichemical.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. Page loading... [guidechem.com]

- 11. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. 430-99-9|this compound|BLD Pharm [bldpharm.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. echemi.com [echemi.com]

- 20. aksci.com [aksci.com]

Chemical reactivity of the acrylate double bond in 2-Fluoroacrylic acid

An In-Depth Technical Guide to the Chemical Reactivity of the Acrylate Double Bond in 2-Fluoroacrylic Acid

Abstract

This compound (2-FAA) and its ester derivatives are foundational monomers in the synthesis of advanced functional polymers and crucial intermediates in pharmaceutical manufacturing.[1][2] The unique reactivity of these compounds is dominated by the chemistry of the acrylate double bond, which is profoundly influenced by the presence of a fluorine atom at the α-position. This guide provides an in-depth analysis of the electronic effects governing this reactivity, explores the primary reaction classes—including Michael additions, polymerizations, and cycloadditions—and offers practical, field-proven experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical building block.

The Electronic Landscape of the 2-Fluoroacrylate System

The reactivity of the carbon-carbon double bond in this compound is a direct consequence of the powerful electronic perturbations introduced by the α-fluorine substituent. Understanding these effects is paramount to predicting and controlling its chemical behavior.

The Dominance of the Inductive Effect (-I)

Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (σI = 0.51).[3] This effect polarizes the σ-bond framework of the molecule, pulling electron density away from the adjacent carbon atoms. In the case of 2-FAA, this strongly depletes electron density from the α-carbon and, by extension, the entire π-system of the double bond. The primary consequence is a significant increase in the electrophilicity of the β-carbon, making it exceptionally susceptible to attack by nucleophiles. This heightened reactivity is a cornerstone of 2-FAA chemistry.[4]

The Countervailing Mesomeric Effect (+M)

While the inductive effect is dominant, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density back into the π-system (a positive mesomeric or resonance effect, +M).[3] This effect pushes electron density toward the β-carbon, opposing the inductive pull. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, the +M effect of fluorine is significantly weaker than its -I effect. The net result is that the double bond remains highly electron-deficient.

The interplay of these electronic forces is visualized below.

Caption: Dominant inductive vs. weaker mesomeric effect in 2-FAA.

Core Reaction Modalities

The unique electronic profile of 2-FAA makes it a versatile substrate for several key organic reactions. Its utility in synthesizing both small molecules and polymers stems from its predictable and robust reactivity in these transformations.

Michael (1,4-Conjugate) Addition

The Michael addition is arguably the most characteristic reaction of 2-FAA.[5] The severe electron deficiency at the β-carbon makes 2-FAA an exceptionally potent Michael acceptor, readily reacting with a wide range of soft nucleophiles.[4][6][7]

Mechanism: The reaction proceeds via the attack of a nucleophile on the β-carbon of the acrylate double bond. This is followed by protonation of the resulting enolate intermediate to yield the 1,4-adduct. The strong electron-withdrawing power of both the α-fluorine and the carboxyl group stabilizes the intermediate enolate, providing a strong thermodynamic driving force for the reaction.

Caption: Generalized workflow for the Michael addition reaction.

Field-Proven Protocol: Aza-Michael Addition of Benzylamine to this compound

This protocol describes a representative aza-Michael addition, a reaction of significant importance in the synthesis of β-amino acids, which are valuable precursors in pharmaceutical development.[8]

-

1. Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF (approx. 0.5 M concentration).

-

Scientist's Note: Anhydrous solvents are preferred to minimize side reactions, although the reaction can tolerate trace amounts of water.

-

-

2. Reaction Initiation:

-

Add benzylamine (1.05 eq) to the stirred solution at room temperature.

-

Causality: A slight excess of the amine ensures complete consumption of the valuable fluoroacrylate substrate. The reaction is often exothermic; for larger scales, addition should be slow, and external cooling may be necessary.

-

-

3. Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the 2-FAA starting material.

-

Trustworthiness: The reaction is typically complete within 2-4 hours. A self-validating system involves running a co-spot of the starting material and the reaction mixture on the TLC plate to confirm conversion.

-

-

4. Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting crude residue can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

-

5. Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Polymerization Reactions

This compound and its esters are highly reactive monomers that readily undergo polymerization.[9] The resulting fluorinated polyacrylates possess a unique combination of properties conferred by the C-F bonds, including high thermal stability, chemical resistance, and low surface energy.[10][11][12]

Reactivity Insights:

-

Radical Polymerization: Fluoroacrylates can be polymerized via free-radical mechanisms using standard initiators like AIBN or benzoyl peroxide.[13][14] The electron-withdrawing nature of the substituents influences the reactivity ratios in copolymerizations.[13]

-

Anionic Polymerization: The electron-deficient nature of the double bond also makes these monomers excellent candidates for anionic polymerization, which can offer greater control over polymer architecture.[15]

-

Inhibition: Due to their high reactivity, commercial 2-fluoroacrylate monomers are typically supplied with inhibitors (e.g., BHT, MEHQ) to prevent spontaneous polymerization during storage.[9] These inhibitors must be removed or overcome by a sufficient concentration of initiator before polymerization.

Table 1: Properties of Poly(methyl α-fluoroacrylate) vs. Non-Fluorinated Analogues

| Property | Poly(methyl α-fluoroacrylate) (PMFA) | Poly(methyl acrylate) (PMA) | Poly(methyl methacrylate) (PMMA) |

| Glass Transition Temp. (Tg) | 128°C[13] | 10°C | 105°C |

| Q value (Reactivity Term) | 0.47[13] | 0.45 | 0.78 |

| e value (Polarity Term) | 0.73[13] | 0.64 | 0.40 |

| Surface Properties | Low Surface Energy, Hydrophobic | Higher Surface Energy | Moderate Surface Energy |

Data for PMA and PMMA are standard literature values. Q and e values describe monomer reactivity in copolymerization.

Representative Protocol: Free-Radical Solution Polymerization of Methyl-2-fluoroacrylate (MFA)

-

1. Monomer Preparation:

-

If necessary, remove the inhibitor from the methyl-2-fluoroacrylate monomer by passing it through a short column of basic alumina.

-

Expertise: This step is critical for achieving reproducible kinetics and high molecular weight polymers.

-

-

2. Reaction Setup:

-

To a Schlenk flask equipped with a condenser and magnetic stir bar, add the purified MFA monomer (1.0 eq).

-

Add a suitable solvent (e.g., butyl acetate, toluene) to achieve the desired monomer concentration (typically 20-50% w/w).

-

Add the radical initiator, such as Azobisisobutyronitrile (AIBN) (0.1-1.0 mol% relative to the monomer).

-

Causality: The initiator concentration is a key parameter used to control the final molecular weight of the polymer; lower concentrations generally lead to higher molecular weights.

-

-

3. Polymerization:

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 30 minutes. Oxygen is a radical scavenger and will inhibit the polymerization.

-

Immerse the flask in a preheated oil bath (typically 60-80°C for AIBN).

-

Allow the reaction to proceed for several hours (e.g., 4-24 h). The solution will become noticeably more viscous as the polymer forms.

-

-

4. Isolation:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as methanol or hexanes, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

-

5. Characterization:

-

Analyze the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity. Characterize its thermal properties using Differential Scanning Calorimetry (DSC) to determine the Tg.

-

Cycloaddition Reactions

The electron-deficient nature of the 2-fluoroacrylate double bond makes it an excellent component in cycloaddition reactions, particularly as a dienophile in [4+2] Diels-Alder reactions and in [2+2] cycloadditions.[16][17]

Diels-Alder Reactivity: As an electron-poor alkene (dienophile), 2-FAA reacts readily with electron-rich dienes (e.g., cyclopentadiene, butadiene). The reaction is typically highly regioselective and stereoselective. The fluorine substituent can influence the endo/exo selectivity of the addition. Computational studies have shown that fluorine-containing substituents significantly impact the activation energies and electronic demands of these cycloadditions.[18]

Caption: 2-FAA as an activated dienophile in a Diels-Alder reaction.

[2+2] Cycloadditions: Thermal [2+2] cycloadditions are generally symmetry-forbidden.[17] However, photochemical [2+2] cycloadditions are allowed and provide a powerful route to constructing cyclobutane rings. 2-FAA and its derivatives can participate in these reactions, both in homo-dimerizations and hetero-dimerizations with other olefins, to form highly functionalized four-membered rings.[19]

Applications in Drug Development & Advanced Materials

The tailored reactivity of 2-FAA translates directly into high-value applications.

-

Pharmaceutical Manufacturing: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[20][21] 2-FAA serves as a key building block for creating fluorinated analogues of existing drugs or novel chemical entities.[10] For instance, it is a precursor for neuraminidase inhibitors and can be used to create pH-responsive polymer carriers for targeted drug delivery.[10]

-

Advanced Polymers: Polymers derived from 2-FAA are used in weather-resistant coatings, demonstrating exceptional UV stability.[10] They are also critical components in materials for optical waveguides and integrated circuits due to their high thermal stability and specific refractive indices.[22] Furthermore, their electrochemical stability makes them promising for use in lithium-ion battery electrolytes.[10]

Safety & Handling

This compound is a reactive and corrosive chemical that requires careful handling.[23][24]

-

Hazards: Causes severe skin burns and eye damage.[25][26] May be harmful if inhaled or swallowed.[27]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[25] Avoid exposure to heat, as this can lead to violent polymerization.[25] Store in a cool, dry place, typically refrigerated.[28]

Conclusion

The chemical reactivity of the acrylate double bond in this compound is a compelling example of substituent-directed chemistry. The powerful electron-withdrawing nature of the α-fluorine atom activates the molecule for a range of valuable transformations, including Michael additions, polymerizations, and cycloadditions. This predictable and enhanced reactivity makes 2-FAA an indispensable tool for chemists in both industry and academia, enabling the synthesis of advanced materials and next-generation pharmaceuticals with tailored properties.

References

- Synthesis of methyl 2-fluoroacrylate.

-

This compound: Comprehensive Product Overview. Zhishang Bio. [Link]

-

METHOD FOR PREPARING 2-FLUOROACRYLATE. European Patent Office, EP 3647304 A1. [Link]

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

-

Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. ResearchGate. [Link]

- Preparation of substituted this compound derivatives.

- Process for preparation of 2-fluoroacrylic esters.

-

α-Fluoroacrylates: synthesis, properties and use. ResearchGate. [Link]

- Method for producing 2-fluoroacrylate.

-

Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry, RSC Publishing. [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. V.A. Kargin Polymer Research Institute. [Link]

-

Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. ResearchGate. [Link]

-

Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. Macromolecules, ACS Publications. [Link]

-

Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Royal Society of Chemistry. [Link]

-

The study of the acrylate copolymer emulsion containing fluorine. ResearchGate. [Link]

-

This compound. precisionFDA. [Link]

-

This compound. PubChem, NIH. [Link]

-

Cycloaddition. Wikipedia. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. PubMed, NIH. [Link]

-

Reactivity studies for some acrylic and methacrylic monomers with one double bond. ResearchGate. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. PMC, NIH. [Link]

-

Methyl 2-fluoroacrylate. Wikipedia. [Link]

-

30.6: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. NIEHS, NIH. [Link]

-

Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC, NIH. [Link]

-

1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Michael Addition Reaction Mechanism. YouTube. [Link]

-

Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. RSC Advances, NIH. [Link]

-

[Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts]. PubMed, NIH. [Link]

-

Michael Addition. YouTube. [Link]

Sources

- 1. CA2765897A1 - Preparation of substituted this compound derivatives - Google Patents [patents.google.com]

- 2. This compound | 430-99-9 [chemicalbook.com]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]